molecular formula C20H22N4O B12912269 N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918490-80-9

N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine

Cat. No.: B12912269
CAS No.: 918490-80-9
M. Wt: 334.4 g/mol
InChI Key: FPQMHDINCGCNQQ-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine is a heterocyclic compound featuring an isoquinoline core substituted with a piperidin-4-yl-oxy group at position 6 and a 6-methylpyridin-2-yl moiety linked via an amine at position 2. This structure combines aromatic and aliphatic heterocycles, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

918490-80-9

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-6-piperidin-4-yloxyisoquinolin-3-amine

InChI

InChI=1S/C20H22N4O/c1-14-3-2-4-19(23-14)24-20-12-16-11-18(6-5-15(16)13-22-20)25-17-7-9-21-10-8-17/h2-6,11-13,17,21H,7-10H2,1H3,(H,22,23,24)

InChI Key

FPQMHDINCGCNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Pyridine Ring: The pyridine ring is attached via cross-coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

    Purification Techniques: Utilizing chromatography, crystallization, and other methods to purify the final product.

    Automation: Implementing automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound by replacing specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-METHYLPYRIDIN-2-YL)-6-(PIPERIDIN-4-YLOXY)ISOQUINOLIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • Core: Isoquinoline.
  • Substituents :
    • Position 3: N-linked 6-methylpyridin-2-yl.
    • Position 6: Piperidin-4-yl-oxy.
  • Key Features : The piperidine moiety introduces basicity and conformational flexibility, while the pyridinyl group may enhance π-π stacking interactions.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (–5)

  • Core: Isoquinoline.
  • Substituents :
    • Position 3: N-linked 6-chloro-3-nitropyridin-2-yl.
    • Position 5: 1-methyl-1H-pyrazol-4-yl.
  • Key Features : The electron-withdrawing nitro and chloro groups on the pyridine may reduce solubility but enhance electrophilic reactivity. The pyrazole substituent could contribute to hydrogen bonding .

6-(Piperazin-1-yl)quinolin-3-amine ()

  • Core: Quinoline (closely related to isoquinoline).
  • Substituents :
    • Position 3: Amine.
    • Position 6: Piperazin-1-yl.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted)
Target Compound ~365.4* ~2.5 Moderate (aqueous)
N-(6-Chloro-3-nitropyridin-2-yl)-... 380.79 ~1.8 Low (due to nitro group)
6-(Piperazin-1-yl)quinolin-3-amine ~242.3 ~1.2 High (polar groups)

*Estimated based on formula. Data for other compounds derived from evidence .

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